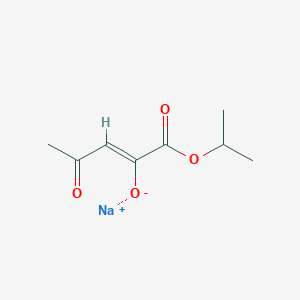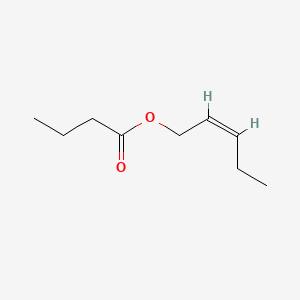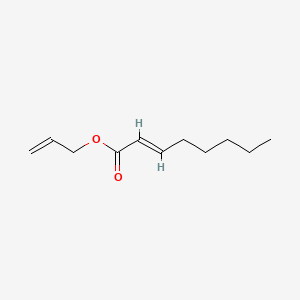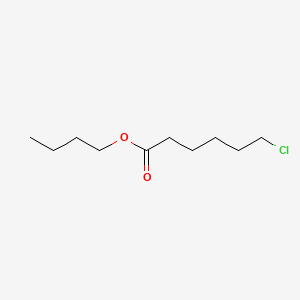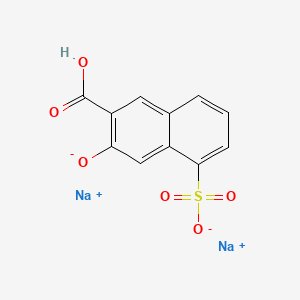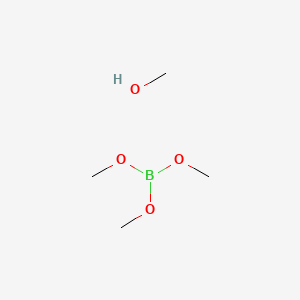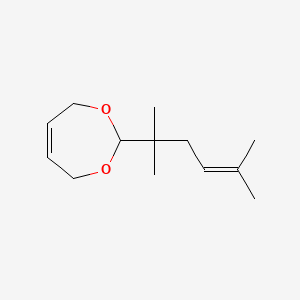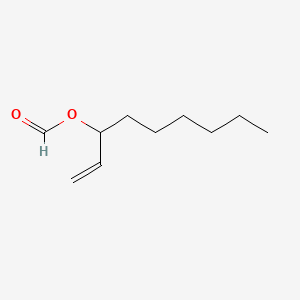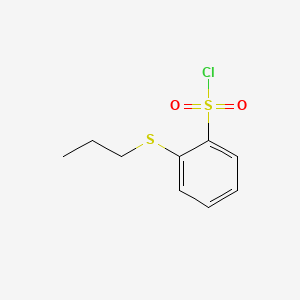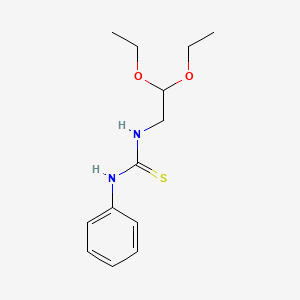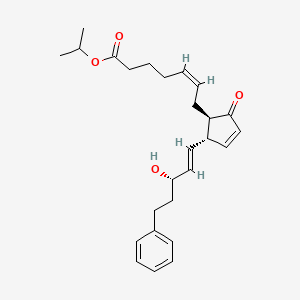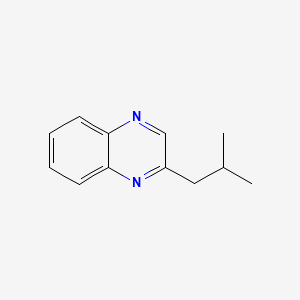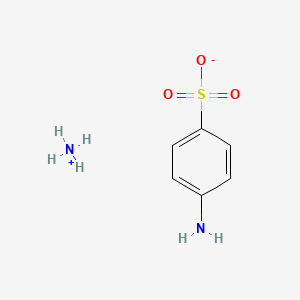
Ammonium sulphanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium sulphanilate is an organic compound with the chemical formula C6H8N2O3S. It is a white crystalline solid that is soluble in water. This compound is primarily used in the synthesis of dyes and pigments, as well as in various chemical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium sulphanilate can be synthesized through the reaction of sulphanilic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the sulphanilic acid being dissolved in water and then treated with ammonium hydroxide to precipitate the this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting sulphanilic acid with ammonia gas. The reaction is carried out in a reactor where the sulphanilic acid is dissolved in water, and ammonia gas is bubbled through the solution. The resulting this compound is then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium sulphanilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphanilic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine, along with catalysts such as iron or aluminum chloride, are commonly used.
Major Products Formed
Oxidation: Sulphanilic acid.
Reduction: Aniline derivatives.
Substitution: Halogenated sulphanilate compounds.
Aplicaciones Científicas De Investigación
Ammonium sulphanilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and pigments.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of ammonium sulphanilate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparación Con Compuestos Similares
Ammonium sulphanilate is similar to other sulphanilate compounds, such as sodium sulphanilate and potassium sulphanilate. it is unique in its solubility and reactivity. Compared to sodium and potassium sulphanilate, this compound is more soluble in water and can undergo a wider range of chemical reactions.
List of Similar Compounds
- Sodium sulphanilate
- Potassium sulphanilate
- Sulphanilic acid
- Aniline derivatives
Propiedades
Número CAS |
7301-03-3 |
|---|---|
Fórmula molecular |
C6H10N2O3S |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
azanium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H3 |
Clave InChI |
NEDCLUPMYCVKFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


